molecular formula C5H9N4O2+ B13369154 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium

Katalognummer: B13369154
Molekulargewicht: 157.15 g/mol
InChI-Schlüssel: CXZZQCIIHABVHG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of triazolium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylamino-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazolium salt into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted triazolium salts.

Wissenschaftliche Forschungsanwendungen

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(carboxymethyl)-3-(methylamino)-4H-1,2,4-triazol-1-ium
  • 1-(carboxymethyl)-5-(methylamino)-4H-1,2,4-triazol-1-ium
  • 1-(carboxymethyl)-4-(ethylamino)-4H-1,2,4-triazol-1-ium

Uniqueness

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C5H9N4O2+

Molekulargewicht

157.15 g/mol

IUPAC-Name

2-[4-(methylamino)-1,2,4-triazol-1-ium-1-yl]acetic acid

InChI

InChI=1S/C5H8N4O2/c1-6-9-3-7-8(4-9)2-5(10)11/h3-4,6H,2H2,1H3/p+1

InChI-Schlüssel

CXZZQCIIHABVHG-UHFFFAOYSA-O

Kanonische SMILES

CNN1C=N[N+](=C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.